molecular formula C10H14ClNO B1378623 3-Amino-1-phenylbutan-2-one hydrochloride CAS No. 191104-46-8

3-Amino-1-phenylbutan-2-one hydrochloride

Cat. No.: B1378623
CAS No.: 191104-46-8
M. Wt: 199.68 g/mol
InChI Key: UKQLGHQKJOEJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylbutan-2-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-1-phenylbutan-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-phenylbutan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-phenylbutan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-phenylbutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(11)10(12)7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLGHQKJOEJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191104-46-8
Record name 3-amino-1-phenylbutan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Potential biological targets of 3-Amino-1-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 3-Amino-1-phenylbutan-2-one hydrochloride

Abstract

3-Amino-1-phenylbutan-2-one hydrochloride is a synthetic compound belonging to the substituted cathinone class. Structurally analogous to naturally occurring psychostimulants and other synthetic derivatives, its biological activity is predicted to primarily involve the modulation of monoaminergic neurotransmission. This guide provides a detailed exploration of the probable biological targets of 3-Amino-1-phenylbutan-2-one hydrochloride, grounded in the established pharmacology of the cathinone class. We present a logical framework for target identification and validation, complete with detailed experimental protocols and workflows designed for researchers and drug development professionals. The central hypothesis is that this compound interacts with monoamine transporters, specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, thereby altering the synaptic concentrations of their respective neurotransmitters.

Introduction to 3-Amino-1-phenylbutan-2-one hydrochloride

3-Amino-1-phenylbutan-2-one hydrochloride is a member of the substituted cathinone family, which are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The core chemical scaffold of substituted cathinones is a β-keto-phenethylamine. This structural feature confers psychostimulant properties, bearing a resemblance to amphetamines.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is a critical consideration for experimental assays. Given its structural similarity to other well-characterized synthetic cathinones, it is highly probable that its mechanism of action involves the modulation of central nervous system targets that regulate mood, arousal, and motivation.

Primary Biological Targets: The Monoamine Transporters

The most well-established biological targets for substituted cathinones are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling.

Substituted cathinones typically interact with these transporters in one of two ways:

  • Reuptake Inhibition (Blockade): The compound binds to the transporter protein, physically obstructing the reuptake of the neurotransmitter. This mechanism is analogous to that of cocaine.

  • Substrate-Mediated Release (Releasing Agent): The compound is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of the transporter's function and the subsequent efflux of neurotransmitters into the synaptic cleft.[2][3][4] This mechanism is characteristic of amphetamines.

The specific interaction profile (inhibitor versus releaser) and the relative potency at each transporter (DAT, NET, SERT) determine the unique pharmacological and behavioral effects of each cathinone derivative.[2] For instance, a compound with high potency at DAT and NET is expected to have strong psychostimulant and sympathomimetic effects. Buphedrone, a close structural analog of 3-Amino-1-phenylbutan-2-one, acts as a potent inhibitor of norepinephrine and dopamine reuptake.[5] It also induces the release of norepinephrine.[5] This suggests a high likelihood that 3-Amino-1-phenylbutan-2-one hydrochloride will exhibit a similar preference for catecholaminergic systems over the serotonergic system.

Visualizing the Mechanism at the Synapse

The following diagram illustrates the dual mechanisms by which a substituted cathinone can increase synaptic monoamine concentrations.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (containing DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle->Transporter Release Neurotransmitter Monoamines (DA, NE, 5-HT) Transporter->Neurotransmitter Efflux Compound 3-Amino-1-phenylbutan-2-one Compound->Transporter Inhibition or Substrate for Reverse Transport Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding A Step 1: In Vitro Binding Assays (Determine Affinity) B Step 2: In Vitro Functional Assays (Determine Mechanism: Inhibitor vs. Releaser) A->B If binding is confirmed C Step 3: In Vivo Microdialysis (Confirm Neurochemical Effects in Brain) B->C To validate in vivo relevance D Data Analysis & Interpretation (Determine Potency & Selectivity) C->D Integrate all data

Sources

Pharmacological profile of 3-Amino-1-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Pharmacological Profile of 3-Amino-1-phenylbutan-2-one hydrochloride

Introduction

3-Amino-1-phenylbutan-2-one hydrochloride is a chemical compound belonging to the class of substituted cathinones. Synthetic cathinones are derivatives of the naturally occurring psychostimulant compound cathinone, which is the principal psychoactive alkaloid found in the khat plant (Catha edulis)[1]. These synthetic analogues are characterized by a β-keto-phenethylamine core structure[1]. The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin[1][2].

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted pharmacological profile of 3-Amino-1-phenylbutan-2-one hydrochloride. Given the absence of specific empirical data, this guide will leverage established knowledge of the structure-activity relationships (SAR) within the synthetic cathinone class to project its likely pharmacological characteristics. This predictive approach is intended to inform initial research directions and the design of definitive experimental protocols.

Chemical and Physical Properties

While specific experimental data for 3-Amino-1-phenylbutan-2-one hydrochloride is scarce, some basic properties can be inferred from its chemical structure.

PropertyPredicted Value/InformationSource
IUPAC Name 3-Amino-1-phenylbutan-2-one hydrochloride-
Molecular Formula C₁₀H₁₄ClNO-
Molecular Weight 200.68 g/mol -
Chemical Structure A phenyl ring attached to a butane chain with a ketone at the second carbon and an amino group at the third carbon.-
Solubility Expected to be soluble in water and polar organic solvents due to the hydrochloride salt form.General chemical principles

Predicted Mechanism of Action

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or substrates (releasers)[1]. The specific action—whether as a blocker or a releaser—is influenced by the substitutions on the phenethylamine backbone[1]. Given the structure of 3-Amino-1-phenylbutan-2-one, it is predicted to function as a monoamine transporter ligand. Its effects are likely mediated by increasing the extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain.

The presence of the β-keto group is a defining feature of cathinones[1]. The substitutions on the amino group and the phenyl ring, which are absent in this specific molecule, typically modulate the potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3]. Without such substitutions, it may exhibit broad activity at all three transporters.

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3AP2H 3-Amino-1-phenylbutan-2-one DAT Dopamine Transporter (DAT) 3AP2H->DAT Inhibition/ Reversal NET Norepinephrine Transporter (NET) 3AP2H->NET Inhibition/ Reversal SERT Serotonin Transporter (SERT) 3AP2H->SERT Inhibition/ Reversal DA_vesicle Dopamine Vesicles DA_synapse DA DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicles NE_synapse NE NE_vesicle->NE_synapse Release 5HT_vesicle Serotonin Vesicles 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binding 5HT_synapse->SERT Reuptake 5HT_receptor Serotonin Receptors 5HT_synapse->5HT_receptor Binding Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start 3-Amino-1-phenylbutan-2-one HCl Binding Transporter Binding Assays (DAT, NET, SERT) Start->Binding Uptake Transporter Uptake Assays (DAT, NET, SERT) Ki_values Ki_values Binding->Ki_values Determine Ki values Locomotor Locomotor Activity Uptake->Locomotor IC50_values IC50_values Uptake->IC50_values Determine IC50 values Discrimination Drug Discrimination Locomotor->Discrimination Stimulant_profile Stimulant_profile Locomotor->Stimulant_profile Assess stimulant effects Toxicity Acute Toxicity Studies Discrimination->Toxicity Subjective_effects Subjective_effects Discrimination->Subjective_effects Compare subjective effects Safety_profile Safety_profile Toxicity->Safety_profile Determine LD50 and adverse effects

Caption: A generalized workflow for the pharmacological characterization of 3-Amino-1-phenylbutan-2-one hydrochloride.

Conclusion

3-Amino-1-phenylbutan-2-one hydrochloride is a synthetic cathinone for which there is a paucity of specific pharmacological data. Based on the well-established pharmacology of this class of compounds, it is predicted to act as a monoamine transporter inhibitor and/or releaser, leading to psychostimulant effects. Its pharmacokinetic and toxicological profiles are also expected to be in line with other synthetic cathinones.

The information presented in this guide is intended to provide a scientifically grounded starting point for researchers. However, it is imperative that the predicted pharmacological profile of 3-Amino-1-phenylbutan-2-one hydrochloride is confirmed through rigorous experimental investigation. The outlined in vitro and in vivo protocols provide a clear path for such a characterization.

References

  • PubChem. 3-Amino-1-phenyl-2-buten-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Phenylbutan-2-one. National Center for Biotechnology Information. [Link]

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  • López-Pérez, B., Kurte, D., Blanco-Ania, D., & Gotor-Fernández, V. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules (Basel, Switzerland), 25(22), 5489.
  • PubChem. 3-Amino-1-hydroxy-1-phenylbutan-2-one. National Center for Biotechnology Information. [Link]

  • Huestis, M. A., & Smith, M. L. (2017). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Forensic science review, 29(2), 143–172.
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  • Miró, Ò., & Feliu, C. (2016). Clinical Toxicology and Management of Intoxications With Synthetic Cathinones ("Bath Salts").
  • ResearchGate. Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl... [Link]

  • MDPI. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. [Link]

Sources

Methodological & Application

HPLC analysis of 3-Amino-1-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification and Purity Determination of 3-Amino-1-phenylbutan-2-one Hydrochloride using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the analysis of 3-Amino-1-phenylbutan-2-one hydrochloride using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind the method development choices. It establishes a self-validating system grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness. The document includes a proposed analytical method, detailed step-by-step protocols for execution and validation, and expert insights into potential challenges such as chiral separation.

Introduction and Scientific Context

3-Amino-1-phenylbutan-2-one is a chiral amino ketone with a structure that makes it a compound of interest in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients (APIs) and their intermediates, ensuring identity, purity, and concentration is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it amenable to analysis by reversed-phase HPLC. This document outlines a specific method adapted from established protocols for structurally similar compounds and details the rigorous validation process required to demonstrate that the method is suitable for its intended purpose.[2][3][4]

Method Development: Rationale and Foundational Principles

The selection of an analytical method is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte and the desired outcome of the analysis.

  • Chromatographic Mode: Reversed-Phase (RP): 3-Amino-1-phenylbutan-2-one hydrochloride possesses both nonpolar (the phenyl ring) and polar (amino and keto groups) moieties. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is a more polar aqueous/organic mixture. The retention of the analyte is primarily driven by hydrophobic interactions between the phenyl group and the C18 alkyl chains.

  • Stationary Phase Selection (Column): A C18 column is the workhorse of reversed-phase HPLC and provides an excellent starting point. A column with modern particle technology, such as superficially porous particles (e.g., CORTECS™) or fully porous sub-2 µm particles, can offer superior efficiency and resolution.[2] For this application, a Waters CORTECS™ C18+ column (2.7 µm, 4.6 x 150 mm) is proposed, based on its successful application for a closely related analogue.[2]

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention, good peak shape, and efficient separation from potential impurities.

    • Aqueous Component: An acidified aqueous solution is necessary to ensure the primary amine on the analyte is protonated. This suppresses silanol interactions with the stationary phase, leading to symmetrical peak shapes. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is a common and effective choice for this purpose and also acts as an ion-pairing agent.[2]

    • Organic Modifier: Acetonitrile (MeCN) is selected for its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of MeCN and increasing over time, is proposed.[2] This approach allows for the effective elution of compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and later-eluting nonpolar impurities are captured within a reasonable run time.

  • Detection: The presence of the phenyl group in the analyte provides a strong chromophore, making UV detection a simple and robust choice. A detection wavelength of 254 nm is selected as it is a common setting for aromatic compounds and has been shown to be effective.[2]

Proposed HPLC Method for Analysis

The following parameters are proposed as a starting point for the analysis of 3-Amino-1-phenylbutan-2-one hydrochloride. Optimization may be required based on the specific sample matrix and impurity profile.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC/UPLC with UV/PDA Detector
Column Waters CORTECS™ C18+ (2.7 µm, 4.6 x 150 mm) or equivalent
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.095% (v/v) TFA in Acetonitrile/Water (80:20, v/v)
Gradient Program 30% to 55% B over 13 minutes
Flow Rate 0.7 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Water

Experimental Workflow and Protocols

Success in HPLC analysis is contingent upon meticulous preparation and execution. The following workflow provides a step-by-step guide.

Visualizing the Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical sequence to ensure data quality and integrity.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing reagent_prep Mobile Phase & Diluent Preparation sample_prep Standard & Sample Solution Preparation reagent_prep->sample_prep Use for dilution system_prep HPLC System Equilibration sst System Suitability Test (SST) system_prep->sst Confirm readiness analysis Inject Samples & Acquire Data sst->analysis Proceed if SST passes integration Peak Integration & Identification calculation Quantification & Purity Calculation integration->calculation report Final Report Generation calculation->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: High-level workflow for HPLC analysis.

Step-by-Step Protocol: Sample and Reagent Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

    • Mobile Phase B: Prepare an 80:20 (v/v) mixture of Acetonitrile and Water. To 1000 mL of this mixture, add 0.95 mL of TFA. Mix and degas.

  • Standard Stock Solution (e.g., 1.0 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Amino-1-phenylbutan-2-one hydrochloride reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (Mobile Phase A is recommended) and sonicate briefly to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

  • Sample Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh an amount of the sample powder expected to contain 10 mg of the active compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate to dissolve, dilute to volume, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulate matter from reaching the column.

Protocol: HPLC System Operation
  • System Startup: Purge all pump lines with their respective mobile phases to remove air bubbles and ensure solvent consistency.

  • Equilibration: Set the initial mobile phase composition (30% B) and flow rate (0.7 mL/min). Allow the system to equilibrate until a stable baseline is achieved (typically 15-30 minutes).

  • System Suitability Test (SST): Before analyzing any samples, perform at least five replicate injections of the Working Standard Solution.

  • Sequence Execution: Create a sequence including standards, blanks, and samples for automated analysis.

  • Data Processing: After the run, integrate the chromatograms and use the peak areas to calculate the concentration and/or purity of the analyte in the samples.

Method Validation: A Self-Validating System for Trustworthiness

Method validation is the cornerstone of reliable analytical data. It provides documented evidence that the procedure is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R1) guideline.[3][5]

Visualizing the Validation Logic

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Detection Limits Validation Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision LOD LOD Limit of Detection Validation->LOD LOQ LOQ Limit of Quantitation Validation->LOQ Robustness {Robustness | Insensitive to small method variations} Validation->Robustness Range Range Concentration interval for acceptable accuracy & precision Linearity->Range

Caption: Key parameters for HPLC method validation per ICH Q2.

Validation Protocols and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interfering peaks at the retention time of the analyte.The analyte peak should be free from interference from blanks, impurities, or excipients. Peak purity analysis (if using a PDA detector) should pass.[6]
Linearity Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The method provides acceptable data within the defined concentration limits.[3]
Accuracy Analyze samples of known concentration (e.g., by spiking a placebo matrix) at a minimum of three levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the standard or sample at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.[6]
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Confirm with injections at this concentration to ensure acceptable precision (e.g., RSD ≤ 10%).The analyte can be reliably quantified with acceptable precision and accuracy.
Robustness Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 in mobile phase pH, ±5% in organic composition). Assess the impact on system suitability parameters.System suitability criteria (e.g., peak asymmetry, theoretical plates) must still be met. Retention time shifts should be minimal and predictable.

Discussion: The Critical Aspect of Chirality

3-Amino-1-phenylbutan-2-one possesses a chiral center. For many pharmaceuticals, enantiomers can have vastly different pharmacological and toxicological profiles. The proposed achiral C18 method will not separate the (R) and (S) enantiomers; they will co-elute as a single peak.

For enantiomeric purity analysis, a specialized chiral stationary phase (CSP) is required.[7] Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) under normal-phase conditions (e.g., hexane/isopropanol mobile phase) are often effective for separating enantiomers of ketones.[8] Alternatively, macrocyclic glycopeptide-based CSPs are excellent for separating polar and ionic compounds like amino acids and could be suitable here.[7] Development of a chiral separation method would be a critical next step for full characterization of this compound in a drug development context.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the . The proposed reversed-phase method is based on established principles and offers a solid starting point for quantification and impurity profiling. Crucially, the detailed validation protocol, rooted in ICH guidelines, provides the necessary structure to ensure the method is robust, reliable, and generates trustworthy data for researchers and drug development professionals. The discussion on chirality highlights the path forward for complete stereochemical characterization.

References

  • Gotor-Fernández, V., et al. (2017). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 22(11), 1833. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-hydroxy-3-phenylbutan-2-one on Newcrom R1 HPLC column. Available at: [Link]

  • Gherghe, L., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 24(21), 3848. Available at: [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available at: [Link]

  • Pharma Guideline. (2021). Steps for HPLC Method Validation. Available at: [Link]

  • González-Grávalos, T., et al. (2017). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-hydroxy-1-phenylbutan-2-one. PubChem Compound Database. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

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  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-22. Available at: [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. Available at: [Link]

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  • Intuition Labs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

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Sources

Unveiling the Potential of 3-Amino-1-phenylbutan-2-one hydrochloride in Neuroscience: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive overview of 3-Amino-1-phenylbutan-2-one hydrochloride, a compound of emerging interest within the neuroscience community. While detailed research on this specific molecule is still in its nascent stages, this guide synthesizes the available information, drawing parallels from structurally similar compounds to propose potential applications and detailed experimental protocols. We will explore its chemical characteristics, hypothesize its mechanism of action based on related structures, and provide actionable, step-by-step methodologies for researchers to begin their own investigations into its neuropharmacological profile. This guide is intended for neuroscience researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention in the central nervous system.

Introduction: Identifying a Novel Research Target

3-Amino-1-phenylbutan-2-one hydrochloride is a chemical compound whose biological activities are not yet extensively documented in peer-reviewed literature. Its structure, featuring a phenyl group, a ketone, and an amine, suggests potential interactions with various neurochemical systems. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for in vitro and in vivo experimental work. Given the limited direct research on this compound, our exploration will be guided by its structural relationship to other known neuroactive molecules, such as cathinone derivatives, which are known to interact with monoamine transporters. This relationship provides a logical starting point for investigating its potential as a modulator of dopaminergic, serotonergic, or noradrenergic pathways.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for designing and interpreting experiments. Below is a summary of the known properties of 3-Amino-1-phenylbutan-2-one hydrochloride.

PropertyValueSource
IUPAC Name 3-amino-1-phenylbutan-2-one hydrochlorideLGC Standards
Synonyms Not widely specified
CAS Number 113465-38-8LGC Standards
Molecular Formula C10H14ClNOLGC Standards
Molecular Weight 200.68 g/mol LGC Standards
Appearance SolidLGC Standards
Solubility Soluble in aqueous solutionsInferred
Storage Conditions 2-8°C, protected from light and moistureLGC Standards

Hypothesized Mechanism of Action: A Monoaminergic Focus

Based on its structural similarity to cathinone and its derivatives, we hypothesize that 3-Amino-1-phenylbutan-2-one hydrochloride may act as a monoamine transporter ligand. These transporters (DAT for dopamine, SERT for serotonin, and NET for norepinephrine) are critical for regulating neurotransmitter levels in the synaptic cleft. Compounds that inhibit or reverse the function of these transporters can have profound effects on mood, cognition, and behavior.

The proposed mechanism involves the binding of the compound to one or more of these transporters, potentially leading to an increase in the extracellular concentration of the respective monoamines. This action could result in stimulant, entactogenic, or antidepressant-like effects. The precise affinity and selectivity for each transporter would determine the compound's specific pharmacological profile.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3APBH 3-Amino-1-phenylbutan-2-one HCl Transporter Monoamine Transporter (DAT, SERT, or NET) 3APBH->Transporter Binds to and inhibits Monoamine_Cleft Monoamine Transporter->Monoamine_Cleft Reuptake Blocked Vesicle Vesicle Monoamine Monoamine (DA, 5-HT, or NE) Vesicle->Monoamine Release Monoamine->Transporter Reuptake Monoamine->Monoamine_Cleft Receptor Postsynaptic Receptor Monoamine_Cleft->Receptor Binds and activates

Caption: Hypothesized interaction of 3-Amino-1-phenylbutan-2-one HCl with a monoamine transporter.

Applications in Neuroscience Research

The potential of 3-Amino-1-phenylbutan-2-one hydrochloride as a research tool lies in its prospective ability to modulate monoaminergic systems. This opens up avenues for its use in a variety of research contexts:

  • Probing Neurotransmitter System Function: By observing the behavioral and physiological effects of this compound, researchers can gain insights into the roles of dopamine, serotonin, and norepinephrine in various brain functions.

  • Disease Model Investigation: The compound could be used to transiently mimic certain aspects of neuropsychiatric disorders characterized by monoaminergic dysregulation, such as depression, ADHD, or addiction.

  • Drug Discovery and Development: As a novel chemical scaffold, it can serve as a starting point for the development of new therapeutics with improved efficacy and side-effect profiles.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial characterization of 3-Amino-1-phenylbutan-2-one hydrochloride.

In Vitro Monoamine Transporter Binding Assay

This assay is crucial for determining the affinity of the compound for DAT, SERT, and NET.

Objective: To quantify the binding affinity (Ki) of 3-Amino-1-phenylbutan-2-one hydrochloride for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • 3-Amino-1-phenylbutan-2-one hydrochloride

  • Cell lines expressing human DAT, SERT, and NET (e.g., HEK293 cells)

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Scintillation counter and vials

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Amino-1-phenylbutan-2-one hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Setup_Assay Set up Assay Plate: Membranes + Radioligand + Compound Prep_Compound->Setup_Assay Incubate Incubate at Room Temperature Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for the in vitro monoamine transporter binding assay.

In Vivo Behavioral Assay: Locomotor Activity in Rodents

This experiment assesses the potential stimulant or sedative effects of the compound.

Objective: To evaluate the effect of 3-Amino-1-phenylbutan-2-one hydrochloride on spontaneous locomotor activity in mice or rats.

Materials:

  • 3-Amino-1-phenylbutan-2-one hydrochloride

  • Saline solution (0.9% NaCl)

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • Open-field activity chambers equipped with infrared beams

  • Animal scale

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures for several days prior to the experiment.

  • Habituation: On the test day, place each animal in an open-field chamber and allow it to habituate for 30-60 minutes.

  • Dosing: Prepare solutions of 3-Amino-1-phenylbutan-2-one hydrochloride in saline at various doses (e.g., 1, 3, 10 mg/kg) and a vehicle control (saline). Administer the solutions via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity across different dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Concluding Remarks and Future Directions

3-Amino-1-phenylbutan-2-one hydrochloride represents a novel chemical entity with the potential to be a valuable tool in neuroscience research. The protocols outlined in this guide provide a foundational framework for its initial characterization. Future research should aim to further elucidate its mechanism of action, including functional assays of neurotransmitter uptake, and to explore its effects in more complex behavioral models relevant to neuropsychiatric disorders. As with any novel compound, careful dose-response studies and assessment of potential toxicity are paramount. The scientific community is encouraged to build upon this preliminary guide to fully uncover the neuropharmacological profile of this intriguing molecule.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-Amino-1-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the crystallization of 3-Amino-1-phenylbutan-2-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity crystalline material. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your success.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 3-Amino-1-phenylbutan-2-one hydrochloride, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: "Oiling Out" - The Product Separates as a Liquid Instead of a Solid

"Oiling out" is a frequent challenge in the crystallization of amine hydrochlorides, where the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute.

Root Causes and Solutions:

Potential Cause Underlying Principle Recommended Action
Cooling Rate is Too Rapid Rapid cooling can lead to a high degree of supersaturation at a temperature where the compound is still molten, favoring the formation of an oil over an ordered crystal lattice.1. Re-heat the solution until the oil redissolves completely. 2. Allow the solution to cool slowly to room temperature. Insulating the flask can help. 3. Once at room temperature, gradually cool further in an ice bath.
Solvent Polarity is Not Optimal If the solvent is too nonpolar, the highly polar hydrochloride salt may have limited solubility even when hot, leading to premature separation as a concentrated, oily phase.1. Add a more polar co-solvent (e.g., a small amount of water to an isopropanol solution) to the hot solution until the oil redissolves. 2. Re-cool slowly.
High Impurity Load Impurities can depress the melting point of the solid and interfere with crystal lattice formation, promoting oiling out.1. Consider a pre-purification step such as a column chromatography of the free base before conversion to the hydrochloride salt. 2. If the oil solidifies on its own, attempt a second recrystallization of the resulting solid.
Insufficient Solvent A highly concentrated solution can become supersaturated at a higher temperature, increasing the likelihood of oiling out.1. Add a small amount of additional hot solvent until the oil redissolves. 2. Cool the solution slowly.
Issue 2: No Crystal Formation, Even After Cooling

At times, the solution remains clear even after prolonged cooling, indicating that it is not sufficiently supersaturated for nucleation to occur.

Root Causes and Solutions:

Potential Cause Underlying Principle Recommended Action
Excess Solvent The concentration of the compound is below the saturation point at the lower temperature.1. Gently heat the solution to evaporate a portion of the solvent. 2. Allow the solution to cool again. 3. Test for saturation by dipping a glass rod in the solution and allowing the solvent to evaporate; a solid residue should form.[1]
Lack of Nucleation Sites Crystal formation requires an initial seed or surface to begin growing.1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can act as nucleation sites. 2. Seeding: If available, add a single, small crystal of pure 3-Amino-1-phenylbutan-2-one hydrochloride to the cooled solution.
Solution is Not Cold Enough The solubility of the compound at the current temperature is still too high.1. Ensure the solution has been cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes). 2. Consider using a colder bath, such as a dry ice/acetone bath, if the solvent's freezing point allows.
Issue 3: Poor Crystal Yield

A low recovery of crystalline material can be frustrating and is often due to procedural inefficiencies.

Root Causes and Solutions:

Potential Cause Underlying Principle Recommended Action
Too Much Solvent Used A significant amount of the product remains dissolved in the mother liquor after filtration.1. Before crystallization, perform small-scale solubility tests to determine the optimal solvent volume. 2. If the mother liquor is still available, concentrate it by evaporation and cool again to recover a second crop of crystals. Note that this second crop may be less pure.
Premature Crystallization During Hot Filtration If a hot filtration step is used to remove impurities, the product can crystallize on the filter paper or in the funnel.1. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the solution. 2. Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.
Incomplete Crystallization The solution was not cooled for a sufficient duration or to a low enough temperature.1. Allow for adequate cooling time in an ice bath. 2. Ensure the flask is well-submerged in the ice bath.
Issue 4: Crystals are Colored or Appear Impure

The goal of crystallization is purification, so discolored crystals indicate the presence of trapped impurities.

Root Causes and Solutions:

Potential Cause Underlying Principle Recommended Action
Rapid Crystal Growth Fast crystallization can trap impurities within the crystal lattice.1. Re-dissolve the crystals in fresh, hot solvent. 2. Allow the solution to cool more slowly to promote the formation of purer, more ordered crystals.
Colored Impurities Present Certain impurities can impart a color to the crystals.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Solvent Inclusion Solvent molecules can become trapped within the crystal lattice.1. Ensure the crystals are thoroughly dried under vacuum after filtration. 2. Gentle heating during drying can help to remove residual solvent, but be cautious not to melt the product.

Section 2: Experimental Protocol - A Guided Workflow

This section provides a detailed, step-by-step methodology for the crystallization of 3-Amino-1-phenylbutan-2-one hydrochloride. This protocol is a robust starting point, and may require optimization based on the purity of your starting material and the scale of your experiment.

Recommended Solvent System: Isopropanol/Water

A mixed solvent system of isopropanol and water is often effective for the crystallization of amine hydrochlorides. Isopropanol provides good solubility at elevated temperatures, while water acts as an anti-solvent, reducing the solubility upon cooling.

Step-by-Step Crystallization Procedure:
  • Dissolution:

    • Place the crude 3-Amino-1-phenylbutan-2-one hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol and bring the solution to a gentle boil while stirring. Continue adding hot isopropanol portion-wise until the solid is fully dissolved.

  • Addition of Anti-Solvent (if necessary):

    • While the isopropanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification:

    • Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again. This ensures that the crystallization will start from a saturated, but not supersaturated, solution at high temperature.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best single solvents for the crystallization of 3-Amino-1-phenylbutan-2-one hydrochloride?

While a mixed solvent system is often preferred for fine-tuning solubility, single solvents can also be effective. Ethanol is a commonly used solvent for the crystallization of similar amine hydrochlorides and may be a good starting point[2]. The ideal single solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures.

Q2: How does pH affect the crystallization process?

The pH of the solution is critical for the crystallization of amine hydrochlorides. The compound is most likely to crystallize in its salt form at a lower pH where the amine group is protonated. Attempting to crystallize the free base (at a higher pH) may result in an oil, as free amines are often liquids or low-melting solids. In general, the solubility of organic bases and their hydrochloride salts is pH-dependent[3].

Q3: My compound is an oil even before I start the crystallization. What should I do?

If your crude product is an oil, it may be due to significant impurities or residual solvent. It is often beneficial to convert the crude amine to its hydrochloride salt in situ. This can be achieved by dissolving the oily free base in a suitable solvent (like isopropanol or ethanol) and then adding a solution of HCl in the same solvent or bubbling HCl gas through the solution. The hydrochloride salt will often precipitate out and can then be recrystallized.

Q4: Can I use other alcohol-water mixtures?

Yes, other alcohol-water mixtures such as ethanol/water or methanol/water can also be effective. The optimal choice depends on the specific solubility profile of your compound. It is advisable to perform small-scale screening experiments with different solvent systems to identify the best one for your specific case. Studies on the solubility of amino acids in various alcohol-water mixtures have shown that solubility is highly dependent on the specific alcohol used[4].

Q5: What is the purpose of converting the amine to its hydrochloride salt for purification?

Converting a basic amine to its hydrochloride salt is a common strategy to induce crystallinity and improve handling properties. The salt form often has a higher melting point and is more crystalline than the corresponding free base. This makes it more amenable to purification by crystallization. Additionally, the salt form can have different solubility properties, which can be exploited for purification.

Section 4: Visualizing the Process

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Crystallization Attempt oiling_out Issue: Oiling Out start->oiling_out Product is an oil no_crystals Issue: No Crystals Form start->no_crystals Solution remains clear low_yield Issue: Poor Yield start->low_yield Low solid recovery impure_crystals Issue: Impure Crystals start->impure_crystals Crystals are discolored reheat_slow_cool Re-heat & Cool Slowly oiling_out->reheat_slow_cool change_solvent Adjust Solvent Polarity oiling_out->change_solvent pre_purify Pre-purify Free Base oiling_out->pre_purify add_solvent Add More Solvent oiling_out->add_solvent concentrate Concentrate Solution no_crystals->concentrate induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation cool_further Cool to Lower Temp. no_crystals->cool_further optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel extend_cooling Extend Cooling Time low_yield->extend_cooling recrystallize_slowly Re-crystallize Slowly impure_crystals->recrystallize_slowly charcoal_treatment Use Activated Charcoal impure_crystals->charcoal_treatment dry_thoroughly Dry Crystals Thoroughly impure_crystals->dry_thoroughly

Caption: Troubleshooting workflow for common crystallization issues.

Experimental Protocol Flow Diagram

ExperimentalProtocol dissolve 1. Dissolve crude product in hot isopropanol add_antisolvent 2. Add hot water until cloudy (if necessary) dissolve->add_antisolvent clarify 3. Add hot isopropanol until clear add_antisolvent->clarify cool_rt 4a. Cool slowly to room temperature clarify->cool_rt cool_ice 4b. Cool in ice bath cool_rt->cool_ice filter 5. Isolate crystals by vacuum filtration cool_ice->filter wash 6. Wash with cold isopropanol filter->wash dry 7. Dry under vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step experimental workflow for crystallization.

References

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

  • Google Patents. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

  • Google Patents. (2021). Crystallization method of Boc-amino acid.
  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything? Available at: [Link]

  • Indian Journal of Chemistry. (1986). Dissociation Constants of Amino Acids in Isopropanol +Water Mixtures. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link]

  • Master Organic Chemistry. (2022). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • Radboud Repository. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available at: [Link]

  • National Institutes of Health. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available at: [Link]

  • National Institutes of Health. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Available at: [Link]

  • PubChem. (n.d.). 3-Phenylbutan-2-one. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-1-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-phenylbutan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting side-product formation and optimizing reaction outcomes.

Introduction to the Synthesis

The synthesis of β-aminoketones, such as 3-Amino-1-phenylbutan-2-one, is a fundamental transformation in organic chemistry, providing key intermediates for a variety of biologically active molecules. A common and effective method for this synthesis is the Mannich reaction, a three-component condensation of a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[1] This guide will primarily focus on the challenges and solutions related to this synthetic approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Amino-1-phenylbutan-2-one hydrochloride?

A1: The most prevalent method is the Mannich reaction, which involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[1] In the context of 3-Amino-1-phenylbutan-2-one, this would typically involve the reaction of 1-phenylpropan-1-one (or a related precursor) with formaldehyde and ammonia (or a protected amine). Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. Other methods for the synthesis of β-aminoketones include additions to imines and unsaturated compounds.[2]

Q2: Why is the product isolated as a hydrochloride salt?

A2: Isolating amines as hydrochloride salts offers several advantages. The salification process serves as a purification step, often significantly enhancing the purity of the final product.[3] Hydrochloride salts generally exhibit greater chemical stability and are less prone to degradation during storage compared to the free base.[3] Furthermore, the salt form often improves the handling characteristics of the compound, transforming oils or low-melting solids into crystalline, free-flowing powders.

Q3: What are the critical parameters to control during the Mannich reaction to minimize side products?

A3: Temperature, reaction time, stoichiometry of reactants, and the pH of the reaction medium are all critical parameters. Elevated temperatures can lead to an increase in undesired side reactions.[4] Precise control over the molar ratios of the ketone, aldehyde, and amine is crucial to prevent the formation of bis-Mannich bases or other byproducts. The pH can influence the rate of iminium ion formation and the enolization of the ketone, both of which are key steps in the reaction mechanism.

Troubleshooting Guide: Side-Product Formation

This section addresses specific issues you may encounter during the synthesis of 3-Amino-1-phenylbutan-2-one hydrochloride, focusing on the identification and mitigation of common side-products.

Problem 1: Low yield and the presence of a high molecular weight impurity.

Possible Cause: Dimerization or self-condensation of the product. Primary and secondary aminoketones can be unstable and undergo self-condensation reactions.[5] The presence of both an amine and a ketone functionality within the same molecule allows for intermolecular reactions, leading to dimers or oligomers.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged reaction times once the starting materials are consumed.

  • pH Adjustment: Ensure the pH of the reaction mixture is optimized. For the Mannich reaction, slightly acidic conditions are often optimal for the formation of the electrophilic iminium ion while not overly inhibiting the nucleophilic attack of the enolized ketone.

  • Prompt Conversion to the Hydrochloride Salt: Once the reaction is complete, do not delay the workup and conversion to the hydrochloride salt. The protonation of the amine group to form the salt deactivates it as a nucleophile, preventing self-condensation.

Problem 2: Presence of an unsaturated ketone impurity.

Possible Cause: Elimination of the amino group. The β-amino group can be eliminated, especially under harsh workup conditions or during purification, to form an α,β-unsaturated ketone (an enone). This is a common decomposition pathway for Mannich bases.

Troubleshooting Steps:

  • Mild Workup Conditions: Avoid excessively high temperatures or strongly basic conditions during the workup. If an extraction is necessary, use a mild base like sodium bicarbonate rather than sodium hydroxide.

  • Purification Strategy: If purification of the free base is necessary, consider chromatography on silica gel with a mobile phase containing a small amount of a volatile amine (e.g., triethylamine) to suppress elimination. However, it is often preferable to purify the hydrochloride salt.

  • Recrystallization of the Hydrochloride Salt: Purification of the hydrochloride salt by recrystallization is often the most effective method to remove the enone impurity. A variety of solvent systems can be screened, such as ethanol/ether or isopropanol/acetone.

Problem 3: Formation of a bis-Mannich product.

Possible Cause: Reaction of the product with another equivalent of the iminium ion. If the product formed has a remaining acidic proton alpha to the carbonyl group, it can potentially react again. In the synthesis of 3-Amino-1-phenylbutan-2-one, this is less likely if the starting material is 1-phenylpropan-1-one, as the reaction occurs at the methyl group. However, if the starting material were a different ketone, this could be a significant side reaction.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the ketone relative to the amine and aldehyde to minimize the chance of double addition.

  • Order of Addition: Adding the ketone to a pre-formed mixture of the amine and aldehyde can sometimes help to control the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Mannich Reaction

This protocol provides a general guideline. Specific conditions should be optimized for the synthesis of 3-Amino-1-phenylbutan-2-one.

  • Iminium Ion Formation: In a reaction vessel equipped with a stirrer and a condenser, combine the amine hydrochloride (1.0 eq) and paraformaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Addition of Ketone: Add the ketone (e.g., 1-phenylpropan-1-one, 1.0 eq) and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture. The product may precipitate as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude hydrochloride salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Protocol 2: Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol.

  • Precipitation: Slowly add a less polar solvent, such as diethyl ether or acetone, until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent EthanolIsopropanolAcetic Acid
Temperature Reflux60 °CRoom Temp
Reaction Time 6 hours12 hours24 hours
Yield (%) 756855
Purity (%) 929590

Note: This table is illustrative. Actual results will vary based on the specific reactants and optimized conditions.

Visualizations

Mannich Reaction Mechanism

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enolization cluster_3 Nucleophilic Attack Amine Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + Aldehyde, H⁺ Aldehyde Aldehyde (CH₂O) Aldehyde->Iminium Enol Enol Form Product β-Aminoketone (Mannich Base) Iminium->Product Ketone Ketone Ketone->Enol Tautomerization Enol->Product + Iminium Ion

Caption: The general mechanism of the Mannich reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected High_MW High MW Impurity? Impurity_Detected->High_MW Yes Purify Purify by Recrystallization Impurity_Detected->Purify No Unsaturated Unsaturated Ketone? High_MW->Unsaturated No Action_Temp Optimize Temperature and Reaction Time High_MW->Action_Temp Yes (Dimerization) Action_Workup Use Milder Workup Unsaturated->Action_Workup Yes (Elimination) Action_Stoichiometry Adjust Stoichiometry Unsaturated->Action_Stoichiometry No (Other Impurity)

Caption: A decision tree for troubleshooting side-product formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Corral, E., Busto, E., Gotor-Fernández, V., & Gotor, V. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5569. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24863-24905. [Link]

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Aminoaldehydes and aminoketones. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Amino-1-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Amino-1-phenylbutan-2-one hydrochloride. This resource is designed for researchers and chemists encountering challenges in obtaining this compound in high purity. The following question-and-answer section addresses common issues, from initial workup to final crystallization, providing both procedural guidance and the scientific rationale behind each recommendation.

Frequently Asked Questions & Troubleshooting Guide

Initial Workup & Isolation

Question 1: My crude product is a dark, oily residue after the initial extraction and solvent removal. Is this normal, and how should I proceed?

Answer: It is quite common for the crude free base of aminoketones to be an oil, often discolored by reaction byproducts. This is not necessarily an indication of a failed reaction, but it does require a careful workup before proceeding to salt formation.

  • Expertise & Causality: The oily nature is due to the presence of impurities that depress the melting point of your product. Dark coloration often arises from polymeric or oxidized side products formed under the reaction conditions. Direct precipitation as the hydrochloride salt from this crude mixture will likely trap these impurities, leading to a difficult-to-purify, gummy solid.[1]

  • Recommended Protocol:

    • Acid Wash: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with a dilute acid (e.g., 1 M HCl). Your aminoketone will move into the aqueous phase as the protonated salt, while many non-basic, organic impurities will remain in the organic layer.

    • Back-Extraction: Separate the acidic aqueous layer. To remove any remaining neutral or acidic impurities, you can perform a wash of this aqueous layer with a fresh portion of DCM or ethyl acetate.

    • Liberate the Free Base: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This deprotonates the amine, causing the free base to precipitate or form an oil.

    • Final Extraction: Extract the liberated free base back into an organic solvent (DCM or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a cleaner, albeit still potentially oily, free base ready for hydrochloride salt formation.

Question 2: I've formed the hydrochloride salt by adding HCl, but it has "oiled out" or precipitated as a sticky gum instead of a filterable solid. What went wrong?

Answer: "Oiling out" is a classic problem in crystallization and salt formation. It occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form. For hydrochloride salts, this is often exacerbated by hygroscopicity or the presence of impurities.[1]

  • Expertise & Causality: The gum is essentially a supersaturated solution of your compound. This can be caused by:

    • Solvent Choice: The solvent may be too good at dissolving the salt, preventing it from crashing out cleanly.

    • Rate of HCl Addition: Adding the HCl solution too quickly can create localized areas of high concentration, promoting oil formation.

    • Water Contamination: Traces of water can make hydrochloride salts gummy and difficult to crystallize. Ensure your solvents and HCl source are anhydrous.

    • Impurity Interference: Impurities can inhibit the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Solvent System Modification: Try adding a non-polar "anti-solvent" dropwise to the gummed mixture with vigorous stirring. Toluene or hexane are good choices to add to a solution in ethyl acetate or isopropanol.[1] This reduces the overall solvating power of the system, encouraging precipitation.

    • Temperature Control: Gently warm the mixture to dissolve the oil, then allow it to cool very slowly, perhaps even without stirring initially. This gives the molecules time to align into a crystal lattice.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Redissolve and Re-precipitate: If the above fails, carefully evaporate the solvent. Re-dissolve the residue in a minimal amount of a different hot solvent (like isopropanol) and allow it to cool slowly.

Recrystallization & Purification

Question 3: I have a solid hydrochloride product, but it's off-white/yellow, and the melting point is broad. What is the best way to recrystallize it?

Answer: A discolored product with a broad melting range indicates the presence of impurities. Recrystallization is the primary method for purification. The key is selecting an appropriate solvent system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities have different solubility profiles.

  • Expertise & Causality: For aminoketone hydrochlorides, polar protic solvents are often a good starting point. The hydrochloride salt is ionic and requires a polar solvent for dissolution, while the organic backbone provides some solubility in less polar systems.

  • Recommended Solvents & Protocols:

Solvent SystemRationale & Use Case
Isopropanol (IPA) Often the first choice. Good balance of polarity. Dissolves the salt when hot, but solubility drops significantly upon cooling.
Ethanol/Ethyl Acetate Dissolve the crude salt in a minimum amount of hot ethanol. Slowly add ethyl acetate (a poorer solvent) until the solution becomes faintly cloudy. Add a drop of ethanol to redissolve, then cool slowly.
Methanol/Diethyl Ether Similar to the above, but for more polar compounds. Use with caution due to the high volatility and flammability of ether.
Water Can be effective but may lead to lower recovery due to the high solubility of many hydrochloride salts. Best used if impurities are known to be insoluble in water.
  • Detailed Recrystallization Protocol (Isopropanol):

    • Place the crude 3-Amino-1-phenylbutan-2-one hydrochloride in an Erlenmeyer flask with a stir bar.

    • Add a small volume of isopropanol, just enough to create a slurry.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Add more hot isopropanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.[2]

    • If the solution is colored, this is the point to add a small amount of activated charcoal. Boil for 1-2 minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[2]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them thoroughly under vacuum.

Question 4: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is a common frustration. It typically stems from using too much solvent or from the compound having significant solubility even in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: The most critical factor is to use the absolute minimum amount of hot solvent required to dissolve your compound. Every extra drop will keep some of your product in solution upon cooling.[2]

    • Cooling: Ensure you are cooling the flask for a sufficient amount of time and to a low enough temperature (ice bath or refrigerator).

    • Concentrate the Mother Liquor: Do not discard the filtrate (the "mother liquor") after your first filtration. You can often recover a "second crop" of crystals by boiling off some of the solvent to reduce the volume and re-cooling the solution. Be aware that the second crop may be less pure than the first.

    • Change Solvent System: If yields remain low, your compound may be too soluble in the chosen solvent. Experiment with a solvent system where the compound is less soluble, such as an ethanol/ether mixture.

Advanced Purification & Analysis

Question 5: Recrystallization isn't improving the purity enough. What are my other options?

Answer: If impurities co-crystallize with your product, recrystallization may not be sufficient. In this case, chromatographic methods are the next step.

  • Expertise & Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For aminoketones, which are basic, special considerations are needed.

  • Recommended Method: Silica Gel Chromatography of the Free Base

    • It is highly advisable to perform chromatography on the neutral (free base) form of the compound, not the hydrochloride salt. The salt will likely stick irreversibly to the acidic silica gel.

    • Preparation: Convert your impure hydrochloride salt back to the free base using the acid-base extraction procedure described in Question 1.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is needed. Start with a system like Hexane/Ethyl Acetate. Because the amine can streak on the acidic silica, it is crucial to add a small amount of a basic modifier. A common starting point is a gradient of ethyl acetate in hexanes, with 1-2% triethylamine (TEA) added to the entire mobile phase.[3] The TEA neutralizes the acidic sites on the silica, leading to much better peak shape and separation.

    • Procedure: After running the column and collecting fractions, combine the pure fractions (as determined by Thin Layer Chromatography - TLC), and remove the solvent under reduced pressure.

    • Re-formation of the Salt: Dissolve the purified free base oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Filter and dry the pure white hydrochloride salt.

Question 6: How do I confirm the purity of my final product?

Answer: Purity should be assessed using a combination of methods.

Analytical TechniquePurpose & Expected Result
Melting Point A sharp melting point over a narrow range (1-2 °C) is a good indicator of high purity. Compare to literature values if available.
Thin Layer Chromatography (TLC) A pure compound should show a single spot. Use the same eluent system as for column chromatography.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any proton- or carbon-containing impurities. The absence of unexpected signals is key.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity. A pure sample will show a single major peak. HPLC analysis can provide a purity value (e.g., >99%).[3]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.

Visual Workflow & Decision Guides

Purification Workflow Diagram This diagram outlines the general process from a crude reaction mixture to a purified hydrochloride salt.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product Crude Crude Reaction Mixture (Oil) AcidBase Acid-Base Extraction Crude->AcidBase CrudeBase Crude Free Base AcidBase->CrudeBase SaltFormation HCl Salt Formation CrudeBase->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization Chromatography Column Chromatography (on Free Base) Recrystallization->Chromatography If purity is low PureHCl Pure HCl Salt Recrystallization->PureHCl Chromatography->PureHCl Analysis Purity Analysis (MP, NMR, HPLC) PureHCl->Analysis

Caption: General workflow for purification.

Troubleshooting Crystallization Diagram This decision tree helps diagnose and solve common issues during the crystallization/salt formation step.

Troubleshooting Start Added HCl to Free Base Solution Check What is the result? Start->Check Oil Product Oiled Out (Sticky Gum) Check->Oil Oil/Gum Crystals Crystals Formed Check->Crystals Solid NoSolid No Solid Forms Check->NoSolid Clear Solution Oil_Action1 Add anti-solvent (e.g., Hexane) with vigorous stirring Oil->Oil_Action1 Oil_Action2 Warm to dissolve, then cool slowly & scratch flask Oil->Oil_Action2 Crystals_Check Check Purity (TLC, MP) Crystals->Crystals_Check NoSolid_Action1 Too much solvent. Concentrate solution and cool again. NoSolid->NoSolid_Action1 NoSolid_Action2 Induce crystallization: Scratch flask or add seed crystal. NoSolid->NoSolid_Action2 Crystals_Pure Pure Product. Filter and Dry. Crystals_Check->Crystals_Pure Pure Crystals_Impure Impure Product. Recrystallize. Crystals_Check->Crystals_Impure Impure

Caption: Decision tree for crystallization issues.

References

  • Giménez-Agulló, N., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(22), 4125. Available at: [Link]

  • ResearchGate Discussion. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available at: [Link]

  • Reddit Chemistry Forum. (2018). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Available at: [Link]

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved January 26, 2026. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 3-Amino-1-phenylbutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-1-phenylbutan-2-one hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, ensuring the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of 3-Amino-1-phenylbutan-2-one hydrochloride.

Q1: What are the primary factors that can affect the stability of 3-Amino-1-phenylbutan-2-one hydrochloride?

A1: The stability of 3-Amino-1-phenylbutan-2-one hydrochloride is influenced by several key factors due to its chemical structure, which contains a secondary amine and a ketone functional group. These factors include:

  • pH: The amine group is basic and will exist in its protonated form at acidic pH, which can influence its reactivity and solubility. The β-keto amine structure may be susceptible to degradation in both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes, particularly thermal decomposition. Synthetic cathinones, a class of compounds to which 3-Amino-1-phenylbutan-2-one belongs, are known to undergo thermal degradation[1][2].

  • Oxidation: The presence of a secondary amine makes the molecule susceptible to oxidation. Oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of various degradation products.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. It is crucial to handle and store the compound with protection from light.

Q2: What are the recommended storage conditions for 3-Amino-1-phenylbutan-2-one hydrochloride to ensure its stability?

A2: To maintain the integrity of 3-Amino-1-phenylbutan-2-one hydrochloride, it is recommended to store it in a tightly sealed container, protected from light and moisture. For long-term storage, a cool and dry environment, such as a refrigerator (2-8 °C) or a freezer (-20 °C), is advisable. The hydrochloride salt form is generally more stable than the free base, but proper storage is still critical to prevent degradation.

Q3: What are the potential degradation pathways for 3-Amino-1-phenylbutan-2-one hydrochloride?

A3: Based on the chemical structure of 3-Amino-1-phenylbutan-2-one, several degradation pathways can be anticipated. The primary pathways are likely to be hydrolysis, oxidation, and thermal degradation. While specific studies on this molecule are limited, we can infer potential pathways from related compounds and general chemical principles.

  • Oxidative Degradation: The secondary amine is a primary site for oxidation, which could lead to the formation of a hydroxylamine or a nitrone. The benzylic position is also susceptible to oxidation.

  • Thermal Degradation: As observed with other synthetic cathinones, thermal stress, especially during analysis by Gas Chromatography (GC), can lead to degradation. This may involve the loss of two hydrogen atoms, resulting in an iminium species[1][2].

Below is a proposed degradation pathway diagram based on these principles.

Degradation_Pathways Proposed Degradation Pathways of 3-Amino-1-phenylbutan-2-one hydrochloride parent 3-Amino-1-phenylbutan-2-one oxidative_product Oxidative Degradation Product (e.g., Hydroxylamine) parent->oxidative_product Oxidation thermal_product Thermal Degradation Product (e.g., Iminium species) parent->thermal_product Heat (e.g., GC inlet) hydrolytic_product Hydrolytic Degradation Product (Potential cleavage) parent->hydrolytic_product Acid/Base Hydrolysis

Caption: Proposed degradation pathways for 3-Amino-1-phenylbutan-2-one.

Section 2: Troubleshooting Guides

This section provides practical guidance for identifying and resolving common issues during the experimental analysis of 3-Amino-1-phenylbutan-2-one hydrochloride.

Troubleshooting Guide 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products[3].

Issue: No significant degradation is observed under initial stress conditions.

Possible Cause: The compound may be relatively stable under the applied conditions, or the conditions are not harsh enough to induce degradation.

Troubleshooting Steps:

Stress ConditionInitial RecommendationIf No Degradation, Try:
Acidic Hydrolysis 0.1 N HCl at 60°C for 24 hoursIncrease acid concentration to 1 N HCl or increase temperature to 80°C[4].
Basic Hydrolysis 0.1 N NaOH at 60°C for 24 hoursIncrease base concentration to 1 N NaOH or increase temperature to 80°C.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursIncrease H₂O₂ concentration to 30% or add a metal catalyst (e.g., FeCl₃).
Thermal Degradation Solid state at 80°C for 48 hoursIncrease temperature in increments of 10°C. Be cautious of melting point.
Photolytic Degradation Expose solution to UV (254 nm) and visible lightIncrease exposure time or light intensity.

Experimental Workflow for Forced Degradation:

The following diagram outlines a systematic approach to conducting forced degradation studies.

Forced_Degradation_Workflow Workflow for Forced Degradation Studies start Prepare Stock Solution of 3-Amino-1-phenylbutan-2-one HCl stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Different Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Validated Stability-Indicating Method (e.g., HPLC) neutralize->analyze end Identify and Quantify Degradation Products analyze->end

Caption: A typical workflow for conducting forced degradation studies.

Troubleshooting Guide 2: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the stability of pharmaceutical compounds.

Issue: Poor peak shape (tailing or fronting) for the parent compound or degradation products.

Possible Causes:

  • Secondary interactions: The amine group can interact with residual silanols on the silica-based column.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte.

Troubleshooting Steps:

Possible CauseSolution
Secondary Interactions Use a column with end-capping or a base-deactivated stationary phase. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine to ensure it is fully protonated. A lower pH (e.g., 2.5-3.5) is often beneficial for the analysis of basic compounds.

Issue: Appearance of unexpected peaks or baseline noise.

Possible Causes:

  • Contaminated mobile phase or system: Impurities in the solvents or bacterial growth can cause spurious peaks.

  • Sample degradation in the autosampler: The compound may be unstable in the sample solvent over time.

  • Carryover: Residual sample from a previous injection.

Troubleshooting Steps:

Possible CauseSolution
Contaminated System Prepare fresh mobile phase daily and filter it. Flush the HPLC system thoroughly.
Sample Degradation Use a cooled autosampler (e.g., 4°C). Prepare samples fresh before analysis.
Carryover Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a concentrated sample to check for carryover.
Troubleshooting Guide 3: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of 3-Amino-1-phenylbutan-2-one, but it is prone to issues due to the thermal lability of cathinone derivatives[1][2].

Issue: The peak corresponding to the parent compound is small or absent, and other peaks are observed.

Possible Cause: The compound is degrading in the hot GC inlet.

Troubleshooting Steps:

ActionRationale
Lower the Inlet Temperature Reducing the temperature of the injection port can minimize thermal degradation. Start with a lower temperature (e.g., 200 °C) and gradually increase if necessary.
Use a Splitless or Pulsed Splitless Injection This can reduce the residence time of the analyte in the hot inlet.
Derivatization Derivatizing the amine and/or ketone group can increase the thermal stability and improve chromatographic performance. However, this adds complexity to the sample preparation.
Use a Cool On-Column Inlet This type of inlet introduces the sample directly onto the column without passing through a hot zone, thus minimizing thermal degradation.

Section 3: References

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-641. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-65.

  • Agilent Technologies. (2021). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Kerrigan, S. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. [Link]

  • Sharma, G., & Kumar, S. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 9(5), 643-649.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of 3-Amino-1-phenylbutan-2-one Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity and characterization of reference standards are paramount. This guide provides an in-depth comparison of analytical methodologies for the reference standard of 3-Amino-1-phenylbutan-2-one hydrochloride, a key intermediate in various synthetic pathways. Our focus is on providing robust, validated, and scientifically sound approaches to ensure the quality and consistency of this critical compound.

The Critical Role of a Well-Characterized Reference Standard

3-Amino-1-phenylbutan-2-one hydrochloride is a chiral aminoketone whose precise quantification and impurity profiling are essential for its intended applications. A reliable reference standard is the cornerstone of accurate analytical measurements. It allows for:

  • Confident Quantification: Accurate determination of the concentration of the active pharmaceutical ingredient (API) or key intermediate.

  • Impurity Profiling: Identification and quantification of related substances, degradants, and residual solvents.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the comprehensive analysis of 3-Amino-1-phenylbutan-2-one hydrochloride reference standards.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable tool for the analysis of non-volatile and thermally labile compounds like 3-Amino-1-phenylbutan-2-one hydrochloride. Its versatility allows for various separation modes, with reversed-phase chromatography being the most common for this class of molecules.

Method Comparison: C18 vs. Phenyl-Hexyl Columns

The choice of stationary phase is critical for achieving optimal separation. Here, we compare two common reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity due to π-π interactions with the phenyl ring of the analyte.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale
Column C18, 2.7 µm, 4.6 x 150 mmPhenyl-Hexyl, 3 µm, 4.6 x 150 mmC18 provides general-purpose hydrophobic retention. Phenyl-Hexyl offers enhanced retention for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in WaterTFA is a strong ion-pairing agent that can improve peak shape for amines. Formic acid is a milder alternative, often preferred for MS compatibility.
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 20% to 60% B over 15 minutes25% to 65% B over 15 minutesA gradient is necessary to elute the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C35 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at 254 nmUV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.

Hypothetical Performance Data:

AnalyteMethod A: C18 (Retention Time)Method B: Phenyl-Hexyl (Retention Time)Resolution (Analyte vs. Impurity X)
3-Amino-1-phenylbutan-2-one8.5 min9.2 min2.1 (Method A), 2.8 (Method B)
Impurity X (Hypothetical)8.1 min8.5 min-

Interpretation: The Phenyl-Hexyl column provides slightly longer retention and better resolution for a key hypothetical impurity, demonstrating the value of screening different column chemistries.

Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh approximately 10 mg of the 3-Amino-1-phenylbutan-2-one hydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

  • Chromatographic System: Equilibrate the HPLC system with the chosen method's initial mobile phase conditions.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). For quantitative analysis, compare the peak area of the sample to that of the reference standard.

Workflow for HPLC Method Selection:

HPLC_Workflow Analyte Analyte Properties (Polarity, Aromaticity) Column_Screen Column Screening (C18, Phenyl-Hexyl, etc.) Analyte->Column_Screen Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier) Column_Screen->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Method_Validation Method Validation (Specificity, Linearity, Accuracy) Gradient_Dev->Method_Validation Final_Method Final HPLC Method Method_Validation->Final_Method

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 3-Amino-1-phenylbutan-2-one hydrochloride, derivatization is often necessary to improve its volatility and thermal stability.

Derivatization Strategy: Silylation vs. Acylation
  • Silylation (e.g., with BSTFA): This method replaces active hydrogens on amines and ketones with a trimethylsilyl (TMS) group. It is a common and effective technique.

  • Acylation (e.g., with TFAA): This method introduces a trifluoroacetyl group. The resulting derivatives are often highly volatile and provide good chromatographic performance.

ParameterSilylation (BSTFA)Acylation (TFAA)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideTrifluoroacetic anhydride
Reaction Time 30 min at 70 °C15 min at 60 °C
Byproducts VolatileVolatile
Derivative Stability ModerateHigh

Hypothetical GC-MS Data:

DerivativeRetention TimeKey Mass Fragments (m/z)
TMS-derivative12.3 min[M]+, [M-15]+, Si(CH3)3 related ions
TFA-derivative10.8 min[M]+, [M-CF3]+, C=O-CF3 related ions

Interpretation: The TFA derivative is more volatile and elutes earlier. Both methods provide characteristic mass spectra that can be used for structural confirmation and identification of impurities.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation: Accurately weigh 1 mg of the sample into a vial. Add 100 µL of pyridine and 100 µL of the chosen derivatization reagent (e.g., BSTFA).

  • Derivatization: Cap the vial and heat at the recommended temperature and time.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main component and any impurities.

Decision Tree for Derivatization:

Derivatization_Decision Start Analyte Contains -NH2 and/or -OH? Yes Yes Start->Yes Yes No No Start->No No Derivatize Derivatization Required Yes->Derivatize Direct_Analysis Direct GC Analysis Possible No->Direct_Analysis Silylation Silylation (BSTFA) Derivatize->Silylation General Purpose Acylation Acylation (TFAA) Derivatize->Acylation Improved Volatility

Caption: Choosing a GC derivatization strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unequivocal structural information and is a powerful tool for the identification and quantification of a reference standard without the need for a separate standard of the same compound (qNMR).

¹H NMR Analysis

The ¹H NMR spectrum of 3-Amino-1-phenylbutan-2-one hydrochloride will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts (Hypothetical):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2 - 7.5multiplet5H
CH₂3.0 - 3.3multiplet2H
CH4.0 - 4.2multiplet1H
CH₃1.3 - 1.5doublet3H
NH₂8.0 - 8.5broad singlet2H
Quantitative NMR (qNMR)

By adding a certified internal standard with a known concentration to a precisely weighed amount of the 3-Amino-1-phenylbutan-2-one hydrochloride sample, the absolute purity of the reference standard can be determined.

qNMR Purity = (Area_Analyte / Area_Standard) * (N_Standard / N_Analyte) * (MW_Analyte / MW_Standard) * (m_Standard / m_Analyte) * Purity_Standard

Where:

  • Area = Integral of the NMR signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_Standard = Purity of the internal standard

Comparative Summary and Recommendations

TechniquePrimary UseProsConsRecommendation
HPLC Purity assessment and quantificationHigh precision, robust, versatileMay require method developmentEssential for routine quality control and stability testing.
GC-MS Volatile impurity analysis, structural confirmationHigh sensitivity, excellent for identificationOften requires derivatizationRecommended for initial characterization and for identifying specific volatile impurities.
NMR Structural elucidation and absolute purity (qNMR)Definitive structural information, high accuracy for purityLower sensitivity than MS, higher equipment costCrucial for the initial certification of a primary reference standard.

Conclusion

A multi-faceted approach is essential for the comprehensive analysis of a 3-Amino-1-phenylbutan-2-one hydrochloride reference standard. HPLC is the cornerstone for routine purity checks, while GC-MS provides valuable information on volatile impurities and structural confirmation. NMR remains the ultimate tool for unequivocal structural identification and the determination of absolute purity. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, consistency, and reliability of their analytical results.

References

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. This article provides an example of HPLC and NMR analysis of a structurally related compound, 3-amino-1-phenylbutane. [Link]

  • Analysis of Amino Acids by HPLC. Agilent Technologies. This document provides general guidance on the HPLC analysis of amino acids, including derivatization techniques that may be applicable. [Link]

  • GC-MS Methods for Amino Acids Determination in Different Biological Extracts. Studia Universitatis Babes-Bolyai, Chemia. This paper discusses derivatization and GC-MS analysis of amino acids, offering insights into potential methods for the target molecule. [Link]

  • PubChem Database. National Center for Biotechnology Information. PubChem provides chemical and physical properties for 3-phenylbutan-2-one and other related structures, which can be useful in method development. [Link]

  • United States Pharmacopeia and National Formulary (USP-NF). U.S. Pharmacopeial Convention. While not containing a specific monograph for this compound, the USP-NF provides general chapters on chromatography and other analytical techniques that represent authoritative standards. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Amino-1-phenylbutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-1-phenylbutan-2-one hydrochloride. As a novel research chemical, comprehensive safety data may not be readily available. Therefore, this document synthesizes established protocols for handling analogous compounds, such as aminoketones and hydrochloride salts, to ensure the highest standards of laboratory safety.[1][2] The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Understanding the Hazard: A Cautious Approach

Given the limited specific toxicological data on 3-Amino-1-phenylbutan-2-one hydrochloride, a thorough risk assessment is the foundational step before any handling.[3] This compound belongs to the aminoketone class, and its hydrochloride salt form suggests it is likely a crystalline solid that is soluble in water.[4] Analagous compounds, such as 3-Aminoacetophenone, are classified as harmful if swallowed and can cause skin and eye irritation.[5][6] Therefore, it is prudent to treat 3-Amino-1-phenylbutan-2-one hydrochloride with a similar level of caution, assuming it may be harmful and irritant.

Key Assumed Hazards:

  • Harmful if swallowed

  • May cause skin irritation

  • May cause serious eye irritation

  • Potential for respiratory tract irritation if inhaled as a dust

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable.[7] PPE acts as the final barrier between the researcher and the chemical, and its importance cannot be overstated.[8]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides protection against splashes and direct skin contact. Double-gloving is recommended during weighing and transfer operations.
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.[8][9]
Body Protection A properly fitting laboratory coatProtects skin and personal clothing from contamination.[8][9][10]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Footwear Closed-toe shoesA fundamental laboratory safety requirement to protect against spills and falling objects.[8]

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the critical steps for safely handling 3-Amino-1-phenylbutan-2-one hydrochloride within a laboratory setting. Each step is further detailed in the subsequent sections.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Receiving and Inspection B Storage A->B Secure in designated area C Risk Assessment & SOP Review B->C Before first use D Weighing and Aliquoting C->D Proceed with caution E Solution Preparation D->E In a fume hood F Experimental Use E->F Follow protocol G Decontamination F->G Clean all surfaces and equipment H Waste Segregation G->H Separate solid and liquid waste I Disposal H->I Follow institutional guidelines

Caption: Workflow for the safe handling of 3-Amino-1-phenylbutan-2-one hydrochloride.

Step-by-Step Handling Procedures
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's spill response protocol.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage location should be clearly marked and accessible only to authorized personnel. Keep the container tightly closed.[5][11]

  • Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Weighing:

    • Don all required PPE, including a respirator if not in a fume hood.

    • Use a dedicated, clean spatula and weighing vessel.

    • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

    • Clean the balance and surrounding area immediately after use with a damp cloth to collect any residual powder.

  • Solution Preparation:

    • Add the weighed solid to the solvent slowly and in a controlled manner.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Ensure the vessel is appropriately sized to prevent splashing.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.[12]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13][14]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For liquid spills, cover with an inert absorbent material. Once absorbed, scoop the material into a designated waste container.[15]

  • Decontamination:

    • Clean the spill area with a suitable decontaminating solution (e.g., a 10% bleach solution followed by a water rinse for biohazards, or soap and water for general chemical spills), working from the outside in.[15][16]

    • Properly dispose of all cleanup materials as hazardous waste.[15]

Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (Trained Personnel) Assess->SmallSpill Manageable LargeSpill Large Spill (Emergency Response) Assess->LargeSpill Unmanageable Contain Contain Spill SmallSpill->Contain Cleanup Clean Up with Absorbent Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Spill response workflow.

Disposal Plan

All waste containing 3-Amino-1-phenylbutan-2-one hydrochloride, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual powder and contaminated materials, in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[5] This typically involves arranging for pickup by a certified hazardous waste disposal company.

By adhering to these guidelines, researchers can safely handle 3-Amino-1-phenylbutan-2-one hydrochloride, ensuring personal safety and the integrity of their research.

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institute on Drug Abuse (NIDA). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]

  • Wikipedia. Aminoaldehydes and aminoketones. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • University of California, Santa Barbara. Personal Protective Equipment – Lab Safety. Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

  • US EPA. (2025, November 18). Safer Chemicals Research. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • University of St Andrews. Spill procedure: Clean-up guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.